molecular formula C14H12N2O B2839800 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 205655-15-8

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2839800
CAS No.: 205655-15-8
M. Wt: 224.263
InChI Key: MFSQFKGIPRCPKU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a 3-methoxyphenyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with 3-methoxybenzaldehyde in the presence of an acid catalyst. This reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Another method involves the use of benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides in a one-pot synthesis. This approach is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly methods. Recent advancements in metal-free synthesis have made it possible to produce this compound without the use of expensive or toxic reagents. For example, the condensation of 2-aminopyridine with aldehydes under mild conditions has been developed as an efficient and eco-friendly method .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines with functional groups like halogens, alkyl, and sulfonyl groups .

Scientific Research Applications

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For example, as an anticancer agent, it may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

    Zolpidem: A sedative used for the treatment of insomnia.

    Alpidem: An anxiolytic agent.

    Minodronic Acid: An anti-osteoporosis drug.

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. The presence of the 3-methoxyphenyl group in this compound imparts unique properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-12-6-4-5-11(9-12)13-10-16-8-3-2-7-14(16)15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQFKGIPRCPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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